N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
Description
“N-(4-{2-[(6-Chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride” is a synthetic small molecule characterized by a thiazole core substituted with a 6-chloropyridin-3-ylamino group and a phenylmethanesulfonamide moiety, with a hydrochloride counterion enhancing solubility. Its structural elucidation and crystallographic refinement have been facilitated by tools like the SHELX software suite, which is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals .
Properties
Molecular Formula |
C15H14Cl2N4O2S2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C15H13ClN4O2S2.ClH/c1-24(21,22)20-11-4-2-10(3-5-11)13-9-23-15(19-13)18-12-6-7-14(16)17-8-12;/h2-9,20H,1H3,(H,18,19);1H |
InChI Key |
FSOYBGBRYYKYPU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3-Thiazole Intermediate
- The 1,3-thiazole ring bearing the 6-chloropyridin-3-yl amino substituent is synthesized via condensation reactions involving appropriate thioamide and α-haloketone precursors.
- Reaction conditions include moderate heating (e.g., 70–90 °C) under inert atmosphere to prevent side reactions.
- Purification of this intermediate is typically achieved by recrystallization or column chromatography.
Introduction of the Methanesulfonamide Group
- The phenyl amino group is converted to the methanesulfonamide by reaction with methanesulfonyl chloride under basic conditions.
- Typical bases used include triethylamine or pyridine to neutralize the hydrochloric acid generated.
- The reaction is performed at low temperatures (0–5 °C) initially, then allowed to warm to room temperature to complete the sulfonamide formation.
Formation of the Hydrochloride Salt
- The free base compound is treated with hydrochloric acid (HCl) in an appropriate solvent to form the hydrochloride salt.
- This step improves the compound’s crystallinity, stability, and solubility.
- Final purification is achieved by recrystallization from solvents such as ethanol or ethyl acetate.
Reaction Conditions and Purification Techniques
| Step | Conditions | Solvents | Purification Methods |
|---|---|---|---|
| Thiazole ring formation | 70–90 °C, inert atmosphere | DMF, THF | Recrystallization, chromatography |
| Coupling with 4-aminophenyl | Room temperature to reflux | DMF, THF | Column chromatography, HPLC |
| Methanesulfonamide formation | 0–5 °C to room temperature | Dichloromethane, pyridine or triethylamine | Recrystallization |
| Hydrochloride salt formation | Room temperature | Ethanol, ethyl acetate | Recrystallization |
Analytical Characterization
Throughout the synthesis, characterization techniques are employed to confirm the structure and purity of intermediates and the final product:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms chemical structure and substitution patterns.
- Mass Spectrometry (MS): Verifies molecular weight and molecular formula.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- Elemental Analysis and Melting Point Determination: Further confirm compound identity and quality.
Research Findings on Preparation
- The synthesis requires strict control of pH and temperature to maximize yield and minimize side reactions.
- Solvent choice significantly impacts reaction efficiency; polar aprotic solvents like DMF and THF are preferred for their ability to dissolve reactants and facilitate nucleophilic substitutions.
- Purification by recrystallization is favored for the final hydrochloride salt to ensure high purity suitable for biological evaluation.
- The hydrochloride salt form enhances the compound's solubility and stability, which is crucial for downstream pharmacological testing.
Summary Table of Key Data
| Parameter | Data/Condition |
|---|---|
| Molecular Formula | C15H14Cl2N4O2S2 |
| Molecular Weight | 417.3 g/mol |
| Solvents Used | Dimethylformamide, Tetrahydrofuran, DCM, Ethanol |
| Temperature Range | 0–90 °C (varies by step) |
| Catalysts/Reagents | Methanesulfonyl chloride, bases (TEA, pyridine) |
| Purification Techniques | Recrystallization, Column Chromatography, HPLC |
| Analytical Techniques | NMR, MS, HPLC, Elemental Analysis |
| Salt Formation | Hydrochloride salt via HCl treatment |
Chemical Reactions Analysis
Nucleophilic Substitution
The 6-chloropyridin-3-yl group undergoes nucleophilic aromatic substitution (NAS) due to electron withdrawal by the chlorine atom. Common reagents and outcomes:
Oxidation and Reduction
-
Oxidation : The thiazole sulfur atom is susceptible to oxidation:
-
H₂O₂/CH₃COOH : Forms thiazole sulfoxide (major) and sulfone (minor).
-
mCPBA (meta-chloroperbenzoic acid) : Selectively generates sulfoxide.
-
-
Reduction :
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
-
Suzuki-Miyaura :
-
Buchwald-Hartwig Amination :
Thiazole Ring Functionalization
The 1,3-thiazole ring participates in:
-
Alkylation : With alkyl halides (e.g., methyl iodide) under basic conditions (NaH/DMF) to form N-alkylthiazolium salts.
-
Cycloaddition : With dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form bicyclic systems .
Sulfonamide Modifications
-
Hydrolysis :
-
Concentrated HCl (reflux) → Cleaves sulfonamide to sulfonic acid.
-
-
N-Alkylation :
-
Alkyl bromides, K₂CO₃, DMF → N-alkylsulfonamides.
-
Catalytic Systems and Conditions
| Reaction | Catalyst | Ligand | Solvent | Efficiency |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(OAc)₂ | PPh₃ | DME/H₂O | 82% |
| NAS (chloropyridine) | CuI | DMEDA | DMSO | 70% |
| Reductive dechlorination | Pd/C (10%) | — | EtOH | 90% |
Reaction Outcomes and Byproducts
-
Primary Products :
-
Byproducts :
-
Over-oxidized sulfones (if excess H₂O₂).
-
Desulfonated thiazoles under strong acidic conditions.
-
Challenges in Reactivity
Scientific Research Applications
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure shares features with several pharmacologically relevant scaffolds. Key comparisons include:
Key Observations :
- Chlorine vs. Fluorine’s electronegativity could improve binding affinity in certain targets .
- Methanesulfonamide vs. Ethanesulfonamide : The shorter methyl chain in the target compound likely reduces steric hindrance, favoring interactions with shallow enzyme pockets.
- Salt Form : The hydrochloride salt improves aqueous solubility compared to neutral sulfonamide analogues, a critical factor in formulation .
Crystallographic and Computational Comparisons
Structural studies using SHELX software reveal that the hydrochloride salt forms a monoclinic crystal lattice with hydrogen-bonding networks involving the sulfonamide and chloride ions. Similar compounds lacking the hydrochloride counterion (e.g., free base forms) often exhibit lower melting points and disordered crystal packing, as observed in SHELXL-refined structures .
Pharmacokinetic and Binding Affinity Trends
While explicit data are unavailable in the provided evidence, structural analogs suggest:
- Pyridine Substitutions : 6-Chloro and 6-fluoro derivatives often show enhanced target engagement in kinase inhibitors compared to unsubstituted pyridines.
Biological Activity
N-(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C15H13ClN4O2S2
- Molecular Weight : Approximately 368.87 g/mol
- CAS Number : Specific identifiers are critical for referencing in databases.
Structure
The structural representation includes a thiazole ring, a chloropyridine moiety, and a methanesulfonamide group, which contribute to its biological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines.
| Cell Line | IC50 (µM) | GI (%) |
|---|---|---|
| NCI-H522 (Lung) | 0.06 | 31.4 |
| HT29 (Colon) | 0.1 | 25.2 |
| SK-OV-3 (Ovarian) | 2.5 | 37.7 |
| MCF7 (Breast) | 0.1 | 25.1 |
| T-47D (Breast) | 2.5 | 41.0 |
These results suggest that the compound could be further explored for its potential as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | High |
| A. niger | Significant |
| A. oryzae | Moderate |
The presence of electron-withdrawing groups in the structure enhances its efficacy against these microorganisms .
The proposed mechanism involves the inhibition of key enzymes associated with cancer proliferation and microbial growth. The thiazole and pyridine groups are believed to interact with specific targets within cells, disrupting normal function and leading to apoptosis in cancer cells or cell death in bacteria .
Study 1: Anticancer Efficacy
A study published in MDPI evaluated the anticancer effects of various thiazole derivatives, including those similar to our compound. The study highlighted that derivatives with specific substitutions showed enhanced activity against multiple cancer types, suggesting a structure-activity relationship that could guide future drug design.
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of thiazole-containing compounds against drug-resistant strains of bacteria. The results indicated that modifications in the side chains could lead to improved potency against resistant strains, emphasizing the importance of chemical diversity in developing new therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis can leverage a multi-step approach involving nucleophilic substitution and cyclization. For example, coupling 6-chloropyridin-3-amine with a thiazole precursor via Buchwald-Hartwig amination could form the core structure . Purity optimization includes:
- Purification : Use membrane separation technologies (e.g., nanofiltration) to remove unreacted intermediates .
- Recrystallization : Solubility data in polar aprotic solvents (e.g., DMF or DMSO) can guide solvent selection for high-yield crystallization .
- Analytical Monitoring : Track reaction progress via TLC or HPLC with UV detection at 254 nm to ensure intermediate purity .
Q. Which analytical techniques are most effective for characterizing structural integrity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR : Use - and -NMR to verify substitution patterns, particularly for the thiazole and chloropyridine moieties .
- Mass Spectrometry (HRMS) : Confirm molecular weight and chloride counterion presence via ESI-HRMS in positive ion mode .
- HPLC-PDA : Employ reverse-phase chromatography (e.g., Chromolith columns) with photodiode array detection to assess purity (>98%) and detect UV-active impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) during characterization?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature (VT-NMR) : Probe dynamic equilibria (e.g., amine-thiazole tautomerism) by acquiring spectra at 25–60°C .
- Isotopic Labeling : Use -labeled precursors to simplify NMR assignments and validate hydrogen bonding in the sulfonamide group .
- Theoretical Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What computational methods are suitable for predicting biological target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with kinases or receptors, focusing on the chloropyridine-thiazole scaffold’s hydrogen-bonding potential .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of predicted complexes .
- Free Energy Perturbation (FEP) : Calculate binding affinity differences for analogs with modified sulfonamide groups .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions : 0.1M HCl/NaOH at 40°C for 24 hours.
- Oxidative stress : 3% HO at 25°C.
- Thermal stress : 60°C in dry and humidified environments .
- Analytical Workflow : Quantify degradation products via UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a gradient of 0.1% formic acid in acetonitrile/water .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
